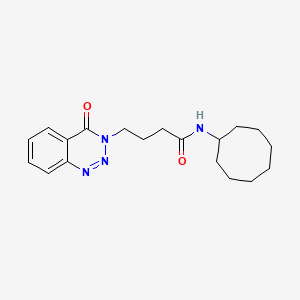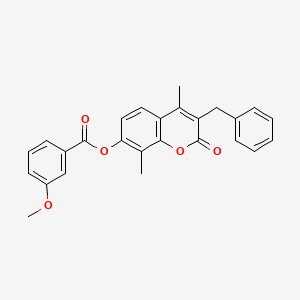![molecular formula C26H31ClO6 B14957428 6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957428.png)
6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield an intermediate compound. This intermediate is then reacted with various azoles to produce the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Coumarin: A simpler structure with similar chromen-2-one core.
Warfarin: An anticoagulant with a related structure but different functional groups.
Dicoumarol: Another anticoagulant with a similar core structure.
Uniqueness
6-Chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C26H31ClO6 |
|---|---|
分子量 |
475.0 g/mol |
IUPAC名 |
6-chloro-3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H31ClO6/c1-6-7-8-9-10-18-16(2)19-13-20(27)22(14-21(19)33-26(18)28)32-15-17-11-23(29-3)25(31-5)24(12-17)30-4/h11-14H,6-10,15H2,1-5H3 |
InChIキー |
JQMMNIMZPWOLME-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=C(C(=C3)OC)OC)OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957349.png)
![7-[(2,5-dimethylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957364.png)
![[4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B14957371.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14957372.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957374.png)

![2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14957377.png)
![2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14957385.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B14957392.png)
![3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14957400.png)

![N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B14957421.png)
![methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate](/img/structure/B14957426.png)

